1-(6-bromopyridin-2-yl)cyclopropan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
1935447-35-0 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H8BrNO/c9-7-3-1-2-6(10-7)8(11)4-5-8/h1-3,11H,4-5H2 |
InChI Key |
UFWLBOHQQRWXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)Br)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 6 Bromopyridin 2 Yl Cyclopropan 1 Ol
Strategic Precursors and Starting Materials for the Assembly of 1-(6-bromopyridin-2-yl)cyclopropan-1-ol
For strategies that construct the cyclopropane (B1198618) ring, derivatives of 6-bromopyridine-2-carboxylic acid or 2-acetyl-6-bromopyridine (B57736) are common starting points. These compounds provide the core (6-bromopyridin-2-yl) unit, which can then be elaborated. For instance, esters derived from 6-bromopicolinic acid are ideal substrates for reactions like the Kulinkovich cyclopropanation. wikipedia.orgorganic-chemistry.org
Alternatively, approaches that install the pyridine (B92270) ring onto a cyclopropane scaffold would utilize a functionalized cyclopropanol (B106826) or a cyclopropanone (B1606653) equivalent. The table below summarizes key precursors and their roles in the synthesis of the target compound.
| Precursor Name | Chemical Structure | Role in Synthesis |
| Methyl 6-bromopicolinate | Br-C₅H₃N-COOCH₃ | Provides the (6-bromopyridin-2-yl)carbonyl moiety for direct cyclopropanation. |
| 2-Acetyl-6-bromopyridine | Br-C₅H₃N-COCH₃ | A ketone precursor for various cyclopropanation reactions. molport.com |
| 2,6-Dibromopyridine | Br-C₅H₃N-Br | A versatile starting material for generating organometallic reagents or for selective functionalization. nih.gov |
| Cyclopropanone | C₃H₄O | A direct three-carbon electrophile for reaction with a pyridyl organometallic reagent. |
| Epichlorohydrin | C₃H₅ClO | A precursor to cyclopropanone or its synthetic equivalents. |
| 1-Phenylsulfonylcyclopropanol | C₆H₅SO₂C₃H₄OH | A stable cyclopropanone surrogate for addition of organometallic reagents. |
Direct Cyclopropanation Approaches to this compound
Direct cyclopropanation methods involve the formation of the three-membered ring directly onto the pyridine-containing substrate. These approaches are often convergent and can be highly efficient.
Organometallic Reagent-Mediated Cyclopropanation (e.g., Grignard, Organolithium)
The reaction of organometallic reagents with appropriate electrophiles is a cornerstone of carbon-carbon bond formation. In the context of synthesizing this compound, two primary strategies emerge: the reaction of a pyridyl organometallic with a cyclopropanone equivalent, or the use of a titanium-mediated cyclopropanation of a pyridine carboxylic acid ester.
A plausible approach involves the generation of a 6-bromo-2-pyridyl Grignard or organolithium reagent from 2,6-dibromopyridine. nih.govlibretexts.org This can be achieved through metal-halogen exchange. The resulting nucleophile can then react with a suitable cyclopropanone synthon. Due to the instability of cyclopropanone itself, more stable precursors like 1-ethoxycyclopropyl acetate (B1210297) or 1-(phenylsulfonyl)cyclopropanol are often employed. organic-chemistry.org The addition of the pyridyl organometallic to these surrogates would yield the desired tertiary cyclopropanol.
A particularly effective method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction . wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction utilizes a titanium(IV) alkoxide, typically Ti(OiPr)₄, to mediate the reaction of a Grignard reagent with an ester, forming a titanacyclopropane intermediate that subsequently reacts to form the cyclopropanol. wikipedia.orgorganic-chemistry.org For the synthesis of our target compound, methyl 6-bromopicolinate would be the logical starting material. Treatment with a Grignard reagent such as ethylmagnesium bromide in the presence of a catalytic or stoichiometric amount of a titanium(IV) alkoxide would be expected to furnish this compound. nih.gov
Table of Reaction Conditions for Organometallic Cyclopropanation:
| Reaction Type | Pyridine Precursor | Reagents | Typical Solvents |
| Grignard Reaction | 2,6-Dibromopyridine | Mg, 1-ethoxycyclopropyl acetate | THF, Diethyl ether |
| Organolithium Reaction | 2,6-Dibromopyridine | n-BuLi, 1-phenylsulfonylcyclopropanol | THF, Hexanes |
| Kulinkovich Reaction | Methyl 6-bromopicolinate | EtMgBr, Ti(OiPr)₄ | THF, Toluene |
Transition Metal-Catalyzed Cyclopropanation Strategies (e.g., Carbene Insertion)
Transition metal-catalyzed reactions, particularly those involving carbene or carbenoid intermediates, are powerful tools for cyclopropane synthesis. nih.govpku.edu.cn A common approach involves the reaction of an alkene with a diazo compound in the presence of a rhodium or copper catalyst.
To apply this to the synthesis of this compound, a precursor such as 2-bromo-6-vinylpyridine (B1292842) would be required. The reaction of this vinylpyridine with a diazo compound, such as ethyl diazoacetate, catalyzed by a rhodium(II) complex like rhodium(II) acetate, would lead to a cyclopropyl (B3062369) ester. nih.gov Subsequent hydrolysis of the ester and oxidation of the resulting primary alcohol could, in principle, yield the target tertiary alcohol, though this represents a more circuitous route.
A more direct approach would involve the catalytic decomposition of a diazo compound in the presence of 2-acetyl-6-bromopyridine. However, the direct cyclopropanation of ketones using this method is less common for the synthesis of cyclopropanols and often leads to other products. The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a more established method for the cyclopropanation of ketones to form epoxides, which could then potentially be rearranged to the desired cyclopropanol, although this adds complexity to the synthetic sequence. nih.govorganic-chemistry.org
Indirect Synthetic Pathways to this compound
Indirect pathways offer alternative strategies where either the cyclopropane ring or the pyridine moiety is constructed in a stepwise fashion from a functionalized precursor.
Cyclopropane Ring Formation via Functional Group Interconversion on Pyridine Precursors
This approach starts with a pyridine derivative that already contains a three-carbon chain, which is then cyclized to form the cyclopropane ring. For instance, a 1,3-dihalide or a γ-hydroxy halide attached to the 2-position of the 6-bromopyridine ring could undergo an intramolecular cyclization.
A plausible precursor would be 1-(6-bromopyridin-2-yl)-3-chloropropan-1-one. Treatment of this ketone with a reducing agent would yield the corresponding chlorohydrin. Subsequent treatment with a base could then induce an intramolecular SN2 reaction to form the cyclopropanol ring. This method, while conceptually straightforward, can be challenging due to competing side reactions.
Pyridine Moiety Installation on Pre-formed Cyclopropanol Scaffolds
In this retrosynthetic disconnection, the cyclopropanol core is synthesized first, followed by the introduction of the 6-bromopyridin-2-yl group. This can be achieved through cross-coupling reactions. For example, a cyclopropanol derivative bearing a suitable functional group for coupling, such as a boronic acid or a stannane, could be prepared.
A potential route would involve the synthesis of 1-(trimethylstannyl)cyclopropan-1-ol. This could then be subjected to a Stille cross-coupling reaction with 2,6-dibromopyridine. With careful control of the reaction conditions, selective mono-arylation could be achieved, affording the desired product. The success of this approach hinges on the ability to selectively react at one of the two bromine atoms on the pyridine ring.
Chemo-, Regio-, and Diastereoselective Aspects in the Synthesis of this compound
The construction of the this compound framework necessitates careful control over several selectivity aspects. A primary route to such tertiary cyclopropanols often involves the addition of a cyclopropyl organometallic reagent to a ketone or, alternatively, the reaction of an ester with a titanocyclopropane reagent (Kulinkovich reaction).
A plausible and common approach begins with a precursor such as 6-bromo-2-acetylpyridine. The key cyclopropanation step would then be the addition of a cyclopropyl nucleophile. However, this approach is often less direct for creating the tertiary alcohol on the ring.
A more versatile strategy involves the reaction of an ester, like methyl 6-bromopyridine-2-carboxylate, with a cyclopropanating agent. The Kulinkovich-de Meijere reaction, for instance, utilizes a Grignard reagent (e.g., ethylmagnesium bromide) and a titanium(IV) isopropoxide catalyst to convert an ester into a 1-substituted cyclopropanol.
Chemoselectivity: In a molecule containing both a bromo-substituent and an ester, the reagents must be chosen carefully. The Grignard reagent in the Kulinkovich reaction could potentially react with the bromo-group on the pyridine ring. Optimizing conditions, such as low temperatures and slow addition, is crucial to favor the desired reaction at the ester functionality.
Regioselectivity: The regioselectivity is inherently controlled by the starting materials, where the cyclopropanol is formed at the position of the carbonyl group of the precursor ester or ketone.
Diastereoselectivity: When the cyclopropane ring is formed from an alkene, diastereoselectivity becomes a critical factor. For instance, in a Simmons-Smith type reaction on a corresponding α,β-unsaturated precursor, the facial selectivity of the carbene addition would determine the relative stereochemistry. However, in the Kulinkovich reaction starting from an ester, the primary challenge shifts from diastereoselectivity to achieving enantioselectivity in asymmetric variants.
Development of Asymmetric Synthetic Routes to Enantiomerically Enriched this compound
Creating enantiomerically pure this compound is paramount for its potential use in pharmaceuticals, where a single enantiomer is often responsible for the desired biological activity. nih.gov
The use of transition metal catalysts with chiral ligands is a powerful strategy for enantioselective cyclopropanation. nih.gov While direct catalytic asymmetric addition of a cyclopropyl group to a ketone is challenging, asymmetric cyclopropanation of an alkene derived from the pyridine core is a viable, albeit longer, route.
A more direct hypothetical approach would be an asymmetric Kulinkovich reaction. This involves modifying the titanium catalyst with a chiral ligand, such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), to induce enantioselectivity in the formation of the cyclopropanol from methyl 6-bromopyridine-2-carboxylate. The chiral environment created by the catalyst would favor the formation of one enantiomer over the other.
Another advanced method involves the use of chiral ruthenium or cobalt porphyrin complexes, which are known to catalyze asymmetric cyclopropanation reactions with high efficiency and stereocontrol. nih.govrsc.org These catalysts typically react with a diazo compound and an alkene. A hypothetical route could involve a precursor like 2-bromo-6-vinylpyridine reacting with ethyl diazoacetate in the presence of a chiral cobalt(II) porphyrin catalyst, followed by functional group manipulations to yield the target tertiary alcohol. nih.gov The success of such a reaction would depend heavily on the catalyst's ability to control the stereochemical outcome.
Below is a hypothetical comparison of chiral ligands for an asymmetric titanium-catalyzed cyclopropanation of methyl 6-bromopyridine-2-carboxylate.
Table 1: Hypothetical Performance of Chiral Ligands in Asymmetric Synthesis
| Chiral Ligand | Catalyst System | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (% ee) |
| (R,R)-TADDOL | Ti(OiPr)₄ / EtMgBr | 75 | 92% (R) |
| (S,S)-TADDOL | Ti(OiPr)₄ / EtMgBr | 78 | 94% (S) |
| (R)-BINOL | Ti(OiPr)₄ / EtMgBr | 65 | 85% (R) |
| (S)-BINOL | Ti(OiPr)₄ / EtMgBr | 68 | 88% (S) |
This table presents hypothetical data to illustrate the potential application of chiral ligands in the synthesis of this compound and does not represent actual experimental results.
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, often providing exceptional selectivity under mild conditions. nsf.gov Engineered enzymes, particularly heme-containing proteins like myoglobin (B1173299) and globins, have been successfully used for stereoselective cyclopropanation reactions. wpmucdn.comnih.gov
A potential biocatalytic route to enantiomerically enriched this compound could involve an engineered enzyme. This process would likely start with a precursor alkene, such as 2-bromo-6-(1-hydroxyprop-1-en-2-yl)pyridine, which would undergo an intramolecular cyclopropanation catalyzed by an engineered "cyclopropanase."
Alternatively, and more aligned with known biocatalytic reactions, an engineered heme protein could catalyze the cyclopropanation of 2-bromo-6-vinylpyridine using a diazo reagent. nsf.gov Through directed evolution, the enzyme's active site can be mutated to specifically accommodate the substrate and precisely control the stereochemical outcome, leading to very high diastereomeric and enantiomeric excesses. nsf.gov This approach has been successfully applied to the synthesis of a key cyclopropane intermediate for the drug ticagrelor, demonstrating its industrial viability. nsf.gov
The following table illustrates a hypothetical directed evolution campaign to optimize an enzyme for this transformation.
Table 2: Hypothetical Directed Evolution of a "Cyclopropanase"
| Enzyme Variant | Key Mutations | Activity (Relative to WT) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |
| Wild Type (WT) | - | 1x | 1:1 | <10% |
| Gen 1 | L29A | 15x | 5:1 | 65% |
| Gen 2 | L29A, V78F | 80x | 20:1 | 88% |
| Gen 3 | L29A, V78F, I107Y | 250x | 50:1 | 97% |
| Gen 4 (Optimized) | L29A, V78F, I107Y, T45S | 400x | >99:1 | >99% |
This table presents a hypothetical pathway for enzyme improvement through directed evolution for the synthesis of this compound and does not represent actual experimental data.
Process Optimization and Scale-Up Considerations for the Production of this compound
Transitioning a synthetic route from a laboratory-scale procedure to large-scale industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, and reproducibility.
Key considerations for the scale-up of a synthesis of this compound would include:
Raw Material Sourcing and Cost: The availability and cost of starting materials, such as 2-bromo-6-substituted pyridines and specialized chiral catalysts or enzymes, are critical factors.
Reaction Conditions: Parameters such as temperature, pressure, reaction time, and reagent stoichiometry must be optimized. For exothermic reactions like those involving Grignard reagents, efficient heat management is crucial to prevent side reactions and ensure safety.
Catalyst Loading and Recovery: In catalytic routes, minimizing the amount of expensive transition metal or biocatalyst is essential. For heterogeneous catalysts, recovery and reuse would be a significant advantage. In biocatalysis, whole-cell systems or immobilized enzymes can facilitate catalyst separation and recycling.
Solvent Selection and Waste Management: The choice of solvents should balance reaction efficiency with environmental impact, safety, and ease of removal. The development of a process that minimizes waste streams is a key goal of green chemistry. nsf.gov
Product Isolation and Purification: On a large scale, chromatographic purification is often undesirable due to cost and solvent consumption. Developing a process where the final product can be isolated and purified by crystallization is highly advantageous. This requires careful control over the impurity profile of the crude product.
Regulatory Compliance: The entire manufacturing process, including the specifications for raw materials, intermediates, and the final product, must be thoroughly documented and validated to meet regulatory standards if the compound is intended for pharmaceutical use.
The successful scale-up of a synthesis for this compound would likely involve a multidisciplinary team of chemists and chemical engineers to address these complex challenges. researchgate.net
Elucidation of Chemical Reactivity and Transformational Pathways of 1 6 Bromopyridin 2 Yl Cyclopropan 1 Ol
Reactivity Governing the Cyclopropanol (B106826) Moiety in 1-(6-bromopyridin-2-yl)cyclopropan-1-ol
The inherent ring strain of the cyclopropane (B1198618) ring, estimated to be around 27 kcal/mol, is a primary driver for the reactivity of the cyclopropanol moiety. This strain, coupled with the electronic influence of the adjacent hydroxyl and 6-bromopyridin-2-yl groups, facilitates a variety of chemical transformations.
Ring-Opening Reactions of the Cyclopropane Ring
The cleavage of one of the C-C bonds of the cyclopropane ring is a characteristic reaction of cyclopropanols, leading to the formation of linear carbon chains. These reactions can be initiated by acids, bases, metals, or radicals, with the regioselectivity of the ring opening being a key consideration.
Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of water would generate a tertiary carbocation adjacent to the cyclopropane ring. The high energy of this carbocation, combined with the release of ring strain, promotes the cleavage of a C-C bond in the cyclopropane ring. The regioselectivity of this cleavage is influenced by the stability of the resulting carbocation. In the case of this compound, cleavage of the bond between the carbon bearing the pyridine (B92270) ring and one of the methylene (B1212753) carbons of the cyclopropane ring would lead to a more stable benzylic-type carbocation, which is further stabilized by the pyridine ring. This intermediate can then be trapped by a nucleophile.
A general representation of the acid-catalyzed ring-opening process is shown below:
While specific studies on this compound are not extensively documented, research on analogous aryl cyclopropanols provides insight into the expected reactivity. For instance, acid-catalyzed ring-opening of similar systems often proceeds in the presence of a nucleophilic solvent or additive.
Table 1: Representative Conditions for Acid-Catalyzed Ring Opening of Aryl Cyclopropanols
| Catalyst | Nucleophile/Solvent | Product Type | Reference |
| H₂SO₄ | Methanol | β-Methoxy ketone | nih.gov |
| TsOH | Water | β-Hydroxy ketone | nih.gov |
| Lewis Acids (e.g., BF₃·OEt₂) | - | Rearranged ketones | researchgate.net |
It is important to note that the electronic nature of the pyridine ring, particularly the presence of the electron-withdrawing bromine atom, can influence the rate and regioselectivity of the ring-opening process.
The ring opening of cyclopropanols under basic conditions is less common than acid-catalyzed or metal-mediated pathways. However, strong bases can deprotonate the hydroxyl group to form a cyclopropoxide anion. This species is generally more stable than its acyclic counterparts. Ring opening would require the cleavage of a C-C bond to form a carbanion, which is a high-energy process.
In related systems like epoxides, which also feature a strained three-membered ring, base-mediated ring opening proceeds via an SN2-type mechanism where a nucleophile attacks one of the carbon atoms of the ring. masterorganicchemistry.com A similar pathway could be envisioned for this compound, where a strong nucleophile attacks one of the methylene carbons of the cyclopropane ring, leading to the cleavage of a C-C bond. The regioselectivity would likely be directed to the less sterically hindered carbon.
Given the lack of specific literature on the base-mediated ring opening of this compound, the conditions and outcomes remain a subject for experimental investigation.
Transition metals, particularly palladium, rhodium, and gold, are known to catalyze the ring-opening reactions of cyclopropanols. nih.govyoutube.com These reactions often proceed under mild conditions and can exhibit high chemo- and regioselectivity. The mechanism typically involves the formation of a metal-alkoxide intermediate, followed by oxidative addition of the metal into one of the C-C bonds of the cyclopropane ring. The resulting metallacyclobutane intermediate can then undergo various transformations, such as reductive elimination or β-hydride elimination, to afford a range of products.
For this compound, the pyridine nitrogen can also coordinate to the metal center, potentially influencing the catalytic cycle and the selectivity of the reaction.
Table 2: Examples of Metal-Catalyzed Ring Opening of Cyclopropanol Derivatives
| Catalyst | Reactant | Product Type | Reference |
| Pd(OAc)₂/dppf | Aryl cyclopropanol and aryl halide | β-Aryl ketone | nih.gov |
| [Rh(cod)Cl]₂ | Alkenyl cyclopropanol | Dienol | nih.gov |
| AuCl₃ | Alkynyl cyclopropanol | Enone |
The presence of the 6-bromo substituent on the pyridine ring offers an additional handle for palladium-catalyzed cross-coupling reactions, which could potentially be combined with the ring-opening of the cyclopropanol moiety in a tandem process.
The C-C bonds of the cyclopropane ring in this compound can also be cleaved under radical conditions. nih.gov This is typically initiated by the formation of a radical at a position adjacent to the cyclopropane ring. In the case of cyclopropanols, the reaction is often initiated by an oxidant that generates a cyclopropoxy radical. This radical readily undergoes β-scission to form a more stable β-keto radical. This β-keto radical can then participate in a variety of subsequent reactions, such as addition to an alkene or trapping by a radical scavenger.
The general mechanism for the radical-mediated ring opening is as follows:
Table 3: Initiators for Radical-Mediated Ring Opening of Cyclopropanols
| Initiator/Oxidant | Resulting Radical | Subsequent Reaction | Reference |
| Mn(OAc)₃ | β-Keto radical | Intramolecular cyclization | nih.gov |
| (NH₄)₂S₂O₈ | β-Keto radical | Addition to alkenes | nih.gov |
| Photoredox Catalyst | β-Keto radical | Giese-type addition | nih.gov |
The bromine atom on the pyridine ring is generally stable under these conditions, allowing for selective reaction at the cyclopropanol moiety.
Reactions Involving the Hydroxyl Group (e.g., Derivatization, Oxidation)
The tertiary hydroxyl group of this compound can undergo reactions typical of alcohols, such as derivatization and oxidation.
Derivatization, including esterification and etherification, can be achieved using standard synthetic methods. For example, esterification can be carried out by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. Etherification can be accomplished by deprotonating the alcohol with a strong base to form the alkoxide, which is then reacted with an alkyl halide.
Oxidation of the tertiary alcohol in this compound is challenging. rsc.org Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, making direct oxidation to a ketone impossible without cleavage of a C-C bond. Under harsh oxidative conditions, cleavage of the cyclopropane ring is likely to occur.
Table 4: Potential Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Expected Product |
| Esterification | Acetyl chloride, pyridine | 1-(6-bromopyridin-2-yl)cyclopropyl acetate (B1210297) |
| Etherification | NaH, Methyl iodide | 1-methoxy-1-(6-bromopyridin-2-yl)cyclopropane |
| Oxidation | Chromic acid | Ring-opened products/decomposition |
Rearrangement Reactions Originating from the Cyclopropanol Ring
The cyclopropanol ring is a strained, three-membered ring that possesses unique reactivity. Under oxidative conditions, cyclopropanols can undergo ring-opening to form β-carbonyl radicals. nih.gov This highly reactive intermediate can then participate in various reaction pathways, including oxidation, dimerization, and addition to unsaturated systems. nih.gov
Researchers have harnessed this reactivity to develop tandem radical cyclization processes. For instance, β-keto radicals generated from the manganese(III)-mediated oxidative ring-opening of cyclopropanols can be trapped by radical acceptors like biaryl isonitriles and N-aryl acrylamides. nih.gov This methodology allows for the efficient, one-step synthesis of complex heterocyclic scaffolds such as substituted phenanthridines and oxindoles, forming two new carbon-carbon bonds in a radical cascade sequence. nih.gov The resulting ketone functionality in the products offers a handle for further chemical modifications. nih.gov
Reactivity Pertaining to the Brominated Pyridine Moiety of this compound
The brominated pyridine moiety of the title compound is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Cross-Coupling Reactions at the Bromine Position
The bromine atom on the pyridine ring serves as a versatile handle for numerous transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing C-C bonds in organic synthesis. yonedalabs.comwikipedia.org
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. For a compound like this compound, the bromine atom on the pyridine ring is susceptible to oxidative addition by a palladium(0) catalyst, initiating the catalytic cycle. illinois.edu The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the halide in Suzuki-Miyaura coupling generally follows the trend: I > OTf > Br >> Cl. wikipedia.org
| Reaction | Catalyst/Reagents | Description |
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Organoboron compound | Forms a C-C bond by coupling an organohalide with an organoboron species. wikipedia.orglibretexts.org |
| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base, Terminal alkyne | Forms a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org |
| Negishi Coupling | Pd or Ni catalyst, Organozinc compound | Couples organic halides or triflates with organozinc compounds to form C-C bonds. wikipedia.orgorgsyn.org |
The Sonogashira coupling reaction provides a direct route to synthesize arylalkynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The reaction can often be carried out under mild conditions, including at room temperature and in aqueous media. wikipedia.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex that has already undergone oxidative addition with the aryl halide. nih.gov
The Negishi coupling reaction is another powerful method for C-C bond formation, coupling an organohalide with an organozinc compound. wikipedia.orgorgsyn.org This reaction is known for its high functional group tolerance. orgsyn.orgorgsyn.org Nickel catalysts can also be employed in Negishi couplings. wikipedia.org The reaction proceeds via a catalytic cycle similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. orgsyn.org
Copper-catalyzed cross-coupling reactions, such as the Ullmann reaction, represent an important class of transformations for the formation of carbon-carbon and carbon-heteroatom bonds. dntb.gov.uarsc.org These reactions can be used to couple aryl halides with a variety of nucleophiles. While palladium is more common for C-C bond formation, copper catalysis is particularly useful for C-O, C-S, and C-N bond formation. For instance, copper(II) chloride has been shown to effectively catalyze the C-O cross-coupling of aryl bromides with aliphatic diols. rsc.org Copper-catalyzed reactions often provide a cost-effective alternative to palladium-based systems. dntb.gov.ua The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, is widely used for connecting molecular entities. nih.gov
Nickel catalysts offer a distinct reactivity profile compared to palladium and are often a more cost-effective alternative. escholarship.org Nickel's unique properties, such as its smaller atomic radius and different redox potentials, can lead to different reactivity and selectivity. nih.gov Nickel catalysts have been successfully employed in various cross-coupling reactions, including Negishi-type couplings and reductive couplings. wikipedia.orgmdpi.commit.edu For example, nickel-terpyridine complexes have shown to be effective catalysts in the cross-coupling of alkyl iodides with alkylzinc reagents. mdpi.com Nickel catalysts can also facilitate the coupling of aryl chlorides with primary alkylamines. escholarship.org In some cases, nickel catalysis can enable reactions that are challenging with palladium, such as the cross-coupling of vinyl-dioxanones to form cyclopropanes. nih.gov
Nucleophilic Aromatic Substitution on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubresearchgate.net
The pyridine ring itself is more susceptible to nucleophilic attack than benzene (B151609) due to the electronegativity of the nitrogen atom. The presence of the bromine atom provides a good leaving group. For nucleophilic aromatic substitution to occur readily, strong electron-withdrawing groups are typically required at positions ortho or para to the leaving group. libretexts.org These groups help to delocalize and stabilize the negative charge of the Meisenheimer complex intermediate. wikipedia.orgpressbooks.pub Without strong activation, SNAr reactions on aryl halides often require harsh conditions. youtube.com However, the inherent electron-deficient nature of the pyridine ring can facilitate these reactions compared to their benzene analogues. wikipedia.org
Directed Ortho Metalation and Subsequent Functionalization of the Pyridine Ring
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netresearchgate.net This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. researchgate.netresearchgate.net For pyridine rings, a DMG is generally required to facilitate lithiation and control its position, as the pyridine nitrogen itself can be subject to nucleophilic attack by the organolithium reagent. harvard.eduumich.edu
In the case of this compound, the tertiary alcohol moiety could potentially act as a DMG. The oxygen atom of the hydroxyl group can coordinate to the lithium cation of the organolithium reagent, directing deprotonation to the adjacent C3 position of the pyridine ring. However, the presence of the bromine atom at the C6 position introduces complexity. Halogen atoms can also direct ortho-metalation, but they are also susceptible to halogen-metal exchange.
The likely outcome of treating this compound with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would depend on the reaction conditions. There are several potential competing pathways:
C3-Metalation Directed by the Cyclopropanol Group: The hydroxyl group could direct lithiation to the C3 position. Subsequent quenching with an electrophile (E+) would yield a 3-substituted product.
Halogen-Metal Exchange: The bromine atom at C6 could undergo exchange with the organolithium reagent, leading to a 6-lithiated pyridine intermediate. This could then be functionalized or undergo further reactions.
Deprotonation of the Cyclopropanol OH: The acidic proton of the hydroxyl group would likely be removed by the strong base, forming a lithium alkoxide. This may influence the directing ability of the group.
Given the lack of specific experimental data for this compound, we can look at related systems. For instance, the ortho-lithiation of other 2-substituted pyridines has been extensively studied, and the directing ability of various functional groups has been established. harvard.edu However, the unique steric and electronic properties of the cyclopropanol group make direct extrapolation challenging.
Table 1: Potential Products of Directed Ortho Metalation and Functionalization
| Reagent Sequence | Potential Product Structure | Product Name |
| 1. n-BuLi, THF, -78 °C2. E+ | 1-(6-bromo-3-E-pyridin-2-yl)cyclopropan-1-ol | |
| 1. n-BuLi, THF, -78 °C2. E+ | 1-(6-E-pyridin-2-yl)cyclopropan-1-ol |
Note: The table represents theoretical possibilities. The actual product distribution would need to be determined experimentally.
Interplay Between the Cyclopropanol and Pyridine Moieties in Chemical Transformations
The chemical behavior of this compound is dictated by the interplay of its three key components: the pyridine ring, the bromine substituent, and the cyclopropanol group. Each of these moieties can influence the reactivity of the others.
The electron-withdrawing nature of the pyridine ring and the bromine atom can affect the acidity of the cyclopropanol's hydroxyl proton. Conversely, the cyclopropanol ring, a strained three-membered ring, can undergo ring-opening reactions, which could be influenced by the adjacent pyridine ring.
For instance, under acidic conditions, the pyridine nitrogen would be protonated. This could facilitate the ring-opening of the cyclopropanol, potentially leading to the formation of a homoallylic alcohol or other rearranged products. The bromine atom at the 6-position would likely remain intact under these conditions unless subjected to nucleophilic aromatic substitution, which is generally difficult on electron-deficient pyridine rings without strong activation.
Under basic conditions, as discussed in the context of DoM, the formation of the lithium alkoxide could trigger intramolecular reactions. For example, the alkoxide could potentially displace the bromine atom via an intramolecular nucleophilic aromatic substitution (SNAr) to form a novel heterocyclic system, although this would require favorable ring strain in the transition state.
Cascade and Tandem Reactions Facilitated by this compound
The unique structure of this compound makes it a potential substrate for cascade or tandem reactions, where a single set of reagents initiates a sequence of two or more bond-forming or bond-breaking events.
A plausible cascade reaction could be initiated by the ring-opening of the cyclopropanol. For example, treatment with a Lewis acid or a transition metal catalyst could induce ring-opening to generate a reactive intermediate. This intermediate could then undergo a subsequent reaction involving the pyridine ring or the bromine atom.
One hypothetical tandem reaction could involve an initial cross-coupling reaction at the bromine position, such as a Suzuki or Stille coupling, to introduce a new substituent. This new group could then participate in a subsequent intramolecular reaction with the cyclopropanol moiety, perhaps triggered by a change in reaction conditions.
Another possibility involves the radical-mediated ring-opening of the cyclopropanol. The resulting radical could then be trapped intramolecularly by the pyridine ring, leading to the formation of a new bicyclic or tricyclic system. While tandem reactions involving cyclopropanol ring-opening are known, their application to a substrate like this compound has not been reported. nih.gov
Table 2: Hypothetical Cascade/Tandem Reactions
| Initiating Reagent/Catalyst | Proposed Intermediate | Potential Final Product Type |
| Lewis Acid (e.g., BF3·OEt2) | Carbocation intermediate from ring-opening | Rearranged unsaturated alcohol |
| Pd(0) catalyst, Arylboronic acid | Product of Suzuki coupling | 1-(6-Arylpyridin-2-yl)cyclopropan-1-ol |
| Radical Initiator (e.g., AIBN) | Radical intermediate from ring-opening | Fused heterocyclic system |
Note: This table presents speculative pathways. The feasibility of these reactions would require experimental validation.
Mechanistic Investigations into the Chemical Transformations of 1 6 Bromopyridin 2 Yl Cyclopropan 1 Ol
Detailed Reaction Mechanism Elucidation for Synthetic Pathways of 1-(6-bromopyridin-2-yl)cyclopropan-1-ol
The synthesis of this compound can be achieved through various synthetic routes, with the Kulinkovich reaction being a prominent and mechanistically insightful method. organic-chemistry.orgnrochemistry.com This reaction allows for the preparation of cyclopropanols from esters using a titanium(IV) alkoxide catalyst and a Grignard reagent.
The currently accepted mechanism for the Kulinkovich reaction involves the initial formation of a dialkyltitanium species from the reaction of the titanium(IV) isopropoxide with two equivalents of a Grignard reagent, such as ethylmagnesium bromide. This dialkyltitanium intermediate is thermally unstable and undergoes β-hydride elimination to generate a titanacyclopropane. organic-chemistry.org This three-membered titanium-containing ring is a key reactive intermediate, acting as a 1,2-dicarbanion equivalent.
The titanacyclopropane then reacts with the ester, in this case, a derivative of 6-bromopicolinic acid. The reaction proceeds through a twofold alkylation of the ester carbonyl group. The titanium(II) species is reoxidized to titanium(IV) during this process. The final intermediate is a titanium(IV) alkoxide, which can re-enter the catalytic cycle. An aqueous workup then liberates the desired this compound. nrochemistry.com
A key feature of this mechanism is the disproportionation, where only one of the two organomagnesium ligands is incorporated into the product. To improve atom economy, especially with more complex Grignard reagents, modifications using a terminal alkene for ligand exchange have been developed. organic-chemistry.org
Mechanistic Analysis of Ring-Opening and Rearrangement Reactions of this compound
The high ring strain of the cyclopropane (B1198618) ring (approximately 27.6 kcal/mol) makes this compound susceptible to ring-opening and rearrangement reactions, typically under acidic or thermal conditions. masterorganicchemistry.comwikipedia.orgyale.edulibretexts.orgmasterorganicchemistry.com The course of these reactions is dictated by the stability of the intermediates formed.
Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The subsequent cleavage of a carbon-carbon bond of the cyclopropane ring can occur through two principal pathways, SN1-like or SN2-like, leading to different products. nih.govlibretexts.orgmasterorganicchemistry.comyoutube.com
In an SN1-type mechanism, departure of the leaving group leads to the formation of a tertiary carbocation adjacent to the pyridine (B92270) ring. This carbocation can then be attacked by a nucleophile. The regioselectivity of the ring-opening is influenced by the ability of the substituents to stabilize the resulting carbocation. The 6-bromopyridin-2-yl group can exert both inductive and resonance effects, influencing which of the cyclopropyl (B3062369) C-C bonds is cleaved.
Alternatively, an SN2-like mechanism involves the concerted attack of a nucleophile as the C-C bond breaks. The stereochemistry of this process is often predictable, proceeding with inversion of configuration at the site of nucleophilic attack. acs.org
Rearrangement reactions, such as the Cloke–Wilson rearrangement, can also occur, particularly with cyclopropyl ketones, imines, or thioketones derived from the parent alcohol. nih.gov These rearrangements typically proceed through a ring-opening/closing sequence to yield five-membered heterocycles. For this compound, this could involve oxidation to the corresponding ketone followed by thermal or Lewis acid-catalyzed rearrangement.
Insights into Catalytic Cycles for Cross-Coupling Reactions of this compound
The bromine atom on the pyridine ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgmusechem.com This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine moiety with an organoboron compound in the presence of a palladium catalyst and a base.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the pyridyl ring to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgmusechem.com
A critical consideration for the Suzuki-Miyaura coupling of 2-pyridyl halides is the often-sluggish rate of transmetalation due to the electron-deficient nature of the pyridine ring. Furthermore, protodeboronation of the organoboron reagent can be a significant side reaction. To overcome these challenges, specific catalyst systems employing ligands such as phosphine (B1218219) oxides have been developed to enhance the efficiency of the coupling. researchgate.netacs.org
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the bromopyridine. | Pd(II)-pyridyl complex |
| Transmetalation | The organic group from the organoboron reagent replaces the bromide on the palladium center. | Di-organic Pd(II) complex |
| Reductive Elimination | The two organic groups on the palladium are coupled, forming the product and regenerating the Pd(0) catalyst. | Pd(0) catalyst |
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Kinetics: The activation energy for the ring-opening of cyclopropanols is dependent on the mechanism. For acid-catalyzed reactions, the rate-determining step can be the protonation of the hydroxyl group or the subsequent C-C bond cleavage. rsc.org The stability of the resulting carbocationic intermediate plays a crucial role in determining the reaction rate. In the case of this compound, the electronic nature of the substituted pyridine ring will significantly influence the stability of any charged intermediates and thus the kinetics of the reaction. For cross-coupling reactions, the rate is influenced by factors such as the nature of the catalyst, the ligands, the base, and the solvent.
| Parameter | Influence on Ring-Opening Reactions |
|---|---|
| Ring Strain | Provides a significant thermodynamic driving force. |
| Intermediate Stability | Affects the activation energy and reaction rate. |
| Solvent Polarity | Can influence the rate of reactions involving charged intermediates. |
| Temperature | Higher temperatures can provide the necessary energy to overcome the activation barrier. |
Isotopic Labeling and Stereochemical Studies for Mechanistic Validation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.org For instance, in the study of rearrangement reactions of this compound, deuterium (B1214612) labeling could be employed. By replacing specific hydrogen atoms with deuterium, one could trace their positions in the product, providing evidence for or against proposed mechanistic pathways, such as those involving hydride shifts or specific bond cleavages. Studies on related systems have utilized 13C labeling to track the rearrangement of carbon skeletons, confirming the intermediacy of species like protonated cyclopropanes. acs.orgnih.gov
Spectroscopic and Advanced Structural Characterization of 1 6 Bromopyridin 2 Yl Cyclopropan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(6-bromopyridin-2-yl)cyclopropan-1-ol in solution. By analyzing the chemical environment of each proton and carbon atom, a comprehensive picture of the compound's connectivity and spatial arrangement can be assembled.
¹H NMR and ¹³C NMR Spectral Interpretation.rsc.org
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The protons on the cyclopropyl ring exhibit signals at higher field, characteristic of strained ring systems. The hydroxyl proton signal is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring resonate in the downfield region (δ 120-160 ppm). spectrabase.com The carbon bearing the bromine atom (C6) and the carbon attached to the cyclopropyl group (C2) can be specifically assigned. The carbons of the cyclopropyl ring appear at significantly higher field, with the carbinol carbon (the carbon attached to the hydroxyl group) showing a characteristic shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H3/C3 | 7.40-7.60 | 120-125 |
| Pyridine H4/C4 | 7.50-7.70 | 138-142 |
| Pyridine H5/C5 | 7.20-7.40 | 128-132 |
| Cyclopropyl CH₂ | 1.00-1.50 | 15-25 |
| Carbinol C | - | 65-75 |
Note: These are predicted values and may vary based on experimental conditions.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of this compound. bas.bg
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent protons on the pyridine ring and within the cyclopropyl group, confirming their connectivity. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the cyclopropyl and pyridine moieties. For example, correlations between the cyclopropyl protons and the C2 carbon of the pyridine ring would be observable.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can help to determine the relative stereochemistry and preferred conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.govmdpi.com
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. savemyexams.com The presence of a bromine atom is a key feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).
The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation of the molecular ion can occur through several pathways. libretexts.orglibretexts.org Common fragmentation patterns for similar compounds include the loss of the hydroxyl group as a water molecule, cleavage of the cyclopropyl ring, and loss of the bromine atom. docbrown.info The fragmentation of the cyclopropane (B1198618) ring itself can lead to a characteristic loss of ethylene (B1197577) (28 Da). docbrown.info
Table 2: Predicted Mass Spectrometry Fragmentation
| Fragment Ion | Predicted m/z |
|---|---|
| [M]⁺ | 227/229 |
| [M-H₂O]⁺ | 209/211 |
| [M-C₃H₄O]⁺ | 170/172 |
Note: The two m/z values represent the ions containing ⁷⁹Br and ⁸¹Br, respectively.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisnih.gov
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and vibrational modes present in this compound. nih.gov
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the pyridine ring and the cyclopropyl group would appear in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring typically give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
Raman spectroscopy, being complementary to IR, would also show these characteristic vibrations. The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum.
Table 3: Key Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C=C, C=N (Pyridine) | Stretching | 1400-1600 |
| C-O | Stretching | 1050-1200 |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivativesnih.gov
Chiroptical Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration (if applicable)
The molecule this compound is chiral because the carbinol carbon atom is a stereocenter, bonded to four different groups: the hydroxyl group, the 6-bromopyridin-2-yl group, and two different carbon atoms of the cyclopropyl ring. Therefore, it can exist as a pair of enantiomers.
Chiroptical spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), could be employed to study the stereochemical properties of this compound. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. If the compound were resolved into its individual enantiomers, their CD and ORD spectra would be mirror images of each other. These methods are crucial for determining the enantiomeric purity and, often in conjunction with theoretical calculations, the absolute configuration (R or S) of a chiral molecule. However, specific chiroptical data for this compound were not found in the performed search.
Theoretical and Computational Chemistry Studies on 1 6 Bromopyridin 2 Yl Cyclopropan 1 Ol
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like 1-(6-bromopyridin-2-yl)cyclopropan-1-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations could provide deep insights into its properties. DFT, with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, def2-TZVP), would likely be employed to balance computational cost and accuracy. These calculations could elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting sites of electrophilic and nucleophilic attack.
Energy Profiles of Reactions Involving this compound
Should research be undertaken, the generation of reaction energy profiles would be a key application of quantum chemical calculations. For instance, the ring-opening of the cyclopropanol (B106826) moiety, a common reaction pathway for such systems, could be investigated. By calculating the energies of the reactant, transition states, intermediates, and products, a detailed thermodynamic and kinetic understanding of the reaction could be achieved. This would involve mapping the potential energy surface to identify the minimum energy pathways for various transformations.
Transition State Analysis for Key Transformations
Identifying and characterizing transition states is fundamental to understanding reaction mechanisms. For any proposed reaction of this compound, computational methods would be used to locate the transition state structures. Frequency calculations would then be performed to confirm the nature of these stationary points; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy barrier (activation energy) derived from the difference in energy between the reactant and the transition state would provide a quantitative measure of the reaction's feasibility.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound would be explored using molecular modeling and dynamics simulations. A systematic conformational search could be performed using molecular mechanics force fields (e.g., MMFF94, AMBER) to identify low-energy conformers. Subsequently, more accurate quantum chemical methods could be used to optimize the geometries and calculate the relative energies of these conformers. Molecular dynamics simulations, by simulating the movement of the atoms over time, would provide insights into the dynamic behavior of the molecule, including the accessible conformational space and the time scales of conformational changes, in various solvent environments.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra. For this compound, methods like DFT could be used to calculate:
NMR Spectra: Chemical shifts (¹H and ¹³C) could be predicted using methods like GIAO (Gauge-Including Atomic Orbital). These calculated shifts, when scaled and compared with experimental data, can aid in the assignment of signals.
IR Spectra: The vibrational frequencies and their corresponding intensities could be calculated. This would help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) could be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.
A hypothetical comparison of predicted and experimental data is presented in the table below.
| Spectroscopic Parameter | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |
| ¹H NMR Chemical Shift (OH) | 2.5 ppm | 2.4 ppm |
| ¹³C NMR Chemical Shift (C-OH) | 75.0 ppm | 74.8 ppm |
| IR Frequency (O-H stretch) | 3400 cm⁻¹ | 3410 cm⁻¹ |
| IR Frequency (C-Br stretch) | 650 cm⁻¹ | 655 cm⁻¹ |
| Maximum UV-Vis Absorption | 265 nm | 268 nm |
Chemoinformatic and QSAR Studies for Understanding Structure-Reactivity Relationships
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies represent a data-driven approach to understanding how the structure of a molecule influences its activity. In the absence of a dataset of analogous compounds with measured activities, a hypothetical QSAR study on a series of substituted pyridinyl cyclopropanols could be conceptualized.
This would involve:
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for a set of molecules.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with a specific activity (e.g., reaction rate, binding affinity).
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
Such a study would provide a predictive tool and offer insights into the key structural features governing the reactivity or biological activity of this class of compounds.
Synthetic Applications and Strategic Utilization of 1 6 Bromopyridin 2 Yl Cyclopropan 1 Ol
1-(6-bromopyridin-2-yl)cyclopropan-1-ol as a Key Building Block in Complex Molecule Synthesis
The strategic importance of this compound lies in its ability to serve as a precursor to a variety of more complex molecules, most notably spiropiperidine derivatives. Spirocyclic frameworks, particularly those containing piperidine (B6355638) rings, are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties. nih.govrsc.org The synthesis of 2-spiropiperidines, a less explored class compared to their 3- and 4-isomers, has been a subject of recent research, with methodologies like the aza-Maitland-Japp reaction being developed to access these novel scaffolds. thieme-connect.comrsc.org
While direct synthesis of complex molecules from this compound is not extensively documented in readily available literature, its structural components suggest a clear pathway for such transformations. The bromo-substituent on the pyridine (B92270) ring is primed for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents. Simultaneously, the cyclopropanol (B106826) moiety can undergo ring-opening reactions or serve as a linchpin for the construction of spirocyclic systems. For instance, the related compound, (1-(5-Bromopyridin-2-yl)cyclopropyl)methanol, is commercially available, indicating the accessibility and utility of such building blocks. epa.gov
The general synthetic approach would involve initial functionalization at the bromine position, followed by reactions involving the cyclopropanol group, or vice versa. The choice of strategy would depend on the desired final product and the compatibility of the reaction conditions. The existence of the analogous amine, 1-(6-bromopyridin-2-yl)cyclopropan-1-amine, further underscores the potential of this scaffold in the synthesis of diverse and complex molecular entities. uni.lu
Derivatization Strategies of this compound for the Creation of Novel Scaffolds
The derivatization of this compound can be approached through modifications of both the bromopyridine ring and the cyclopropanol unit, leading to a diverse array of novel chemical scaffolds.
Modification of the Bromopyridine Moiety:
The bromine atom on the pyridine ring is a versatile handle for a multitude of transformations. Standard palladium-catalyzed cross-coupling reactions are the most common methods for introducing new carbon-carbon and carbon-heteroatom bonds.
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | Aryl or heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Biaryl or heteroaryl-substituted pyridines |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N) | Alkynyl-substituted pyridines |
| Buchwald-Hartwig Amination | Amines, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., Cs₂CO₃) | Amino-substituted pyridines |
| Stille Coupling | Organostannanes, Pd catalyst | Aryl/vinyl-substituted pyridines |
| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl-substituted pyridines |
These reactions allow for the systematic variation of the substituent at the 6-position of the pyridine ring, enabling the exploration of structure-activity relationships in medicinal chemistry programs.
Modification of the Cyclopropanol Moiety:
The cyclopropanol group can undergo a variety of reactions, primarily involving ring-opening or functionalization of the hydroxyl group.
| Reaction Type | Reagents and Conditions | Product Type |
| Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | 1-(6-bromopyridin-2-yl)cyclopropan-1-one |
| Etherification | Alkyl halides, base (e.g., NaH) | Cyclopropyl (B3062369) ethers |
| Esterification | Acyl chlorides or anhydrides, base (e.g., pyridine) | Cyclopropyl esters |
| Ring-opening Reactions | Acid or base catalysis, nucleophiles | Substituted ketones or other open-chain products |
The combination of these derivatization strategies allows for the generation of a vast chemical space from a single, readily accessible starting material, providing a powerful platform for the discovery of new bioactive molecules and functional materials.
Integration of this compound into Catalytic Processes (e.g., as a ligand or co-catalyst)
While there is no direct evidence in the reviewed literature of this compound itself being used as a ligand or co-catalyst, its structural features suggest potential applications in this area. Pyridine-containing molecules are well-known for their ability to coordinate with metal centers, forming complexes that can act as catalysts in a variety of organic transformations.
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons that can be donated to a metal center. Furthermore, the hydroxyl group of the cyclopropanol moiety could also participate in metal coordination, potentially forming a bidentate ligand. The steric and electronic properties of the ligand can be fine-tuned through derivatization of the bromopyridine ring, as discussed in the previous section.
A recent study highlighted the role of pyridine as a co-catalyst in a diboron(4)-catalyzed radical [3+2] cycloaddition of cyclopropanes and alkenes. bepls.com This suggests that pyridine-containing molecules can play a crucial role in mediating catalytic cycles. It is conceivable that this compound or its derivatives could be employed in similar catalytic systems, where the pyridine nitrogen facilitates the catalytic process.
Further research would be required to explore the potential of this compound and its derivatives as ligands in catalysis. This could involve the synthesis of various metal complexes and the evaluation of their catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation.
Development of Novel Synthetic Methodologies Enabled by this compound
The unique reactivity of this compound can potentially enable the development of novel synthetic methodologies. The strained three-membered ring of the cyclopropanol is susceptible to ring-opening under various conditions, providing access to linear structures that might be difficult to synthesize through other routes.
For example, acid- or transition metal-catalyzed ring-opening of the cyclopropanol could lead to the formation of a homoenolate equivalent, which could then participate in reactions with electrophiles. The regioselectivity of the ring-opening would be influenced by the electronic nature of the pyridine ring and any substituents present.
Furthermore, the combination of the bromopyridine and cyclopropanol functionalities within the same molecule allows for the design of tandem or cascade reactions. For instance, an initial cross-coupling reaction at the bromine position could be followed by an intramolecular reaction involving the cyclopropanol moiety, leading to the rapid construction of complex heterocyclic systems.
One area of particular interest is the synthesis of spiropiperidines. researchgate.net While general methods for the synthesis of 2-spiropiperidines are still being developed, this compound represents a promising starting material for novel approaches to these structures. A potential synthetic route could involve the amination of the bromopyridine followed by an intramolecular cyclization onto the cyclopropane (B1198618) ring, or a rearrangement reaction that incorporates the pyridine nitrogen into a newly formed piperidine ring.
The development of such methodologies would not only expand the synthetic chemist's toolbox but also provide access to new classes of compounds with potential applications in drug discovery and materials science.
Future Research Directions and Emerging Perspectives for 1 6 Bromopyridin 2 Yl Cyclopropan 1 Ol
Exploration of Unprecedented Reactivity Modes
The inherent ring strain of the cyclopropanol (B106826) moiety in 1-(6-bromopyridin-2-yl)cyclopropan-1-ol, combined with the electronic properties of the bromopyridine ring, opens the door to novel chemical transformations. Future research could focus on leveraging this strain in ring-opening reactions to generate unique and complex molecular scaffolds. The bromine atom serves as a handle for various cross-coupling reactions, and its interplay with the cyclopropanol group could lead to unprecedented reactivity. For instance, investigations into transition-metal-catalyzed reactions that simultaneously activate both the C-Br bond and the cyclopropanol ring could unveil new synthetic pathways.
Applications in Flow Chemistry and Microreactor Technology
The translation of batch reactions involving this compound to continuous-flow systems presents a promising area for research. Flow chemistry offers advantages such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation. nih.gov Microreactor technology, in particular, could enable precise control over reaction parameters, potentially leading to higher yields and selectivities in transformations of this compound. Research in this area could focus on developing robust and scalable flow protocols for the synthesis and subsequent derivatization of this compound, facilitating its use in larger-scale applications. nih.gov
Green Chemistry Approaches
Future synthetic strategies for this compound and its derivatives should increasingly incorporate the principles of green chemistry. This includes the development of synthetic routes that utilize more environmentally benign solvents, reduce energy consumption, and minimize waste generation. Mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, presents an attractive green alternative to traditional solution-phase synthesis. researchgate.net Exploring mechanochemical methods for the synthesis of this compound could lead to more sustainable and efficient processes.
Computational Design and Predictive Modeling
Computational chemistry and predictive modeling are powerful tools for accelerating the discovery of new applications for this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and design new derivatives with tailored electronic and steric properties. This in-silico approach can guide experimental work, saving time and resources by prioritizing the most promising synthetic targets and reaction conditions.
Potential for Advanced Materials Science Applications
The rigid and well-defined three-dimensional structure of this compound makes it an intriguing building block for the construction of advanced materials. The bromopyridine unit can be utilized for polymerization reactions or for incorporation into metal-organic frameworks (MOFs) and other porous materials. The unique architecture of this compound could impart desirable properties to the resulting materials, such as enhanced thermal stability, specific optical or electronic characteristics, or tailored porosity for applications in catalysis, gas storage, or separation. lookchem.com
Q & A
Basic: What are the key synthetic routes for 1-(6-bromopyridin-2-yl)cyclopropan-1-ol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclopropanation of a pyridine precursor. A common approach includes:
Cyclopropane Ring Formation : Reacting 6-bromo-2-pyridinylmethanol with a cyclopropane-forming reagent (e.g., via Simmons–Smith conditions or using diazo compounds).
Functional Group Modifications : Optimizing hydroxyl group retention using protective groups (e.g., silyl ethers) during bromination or coupling steps.
Critical conditions include temperature control (<0°C to prevent ring-opening), solvent choice (THF or DCM for stability), and catalyst selection (e.g., Pd(0) for cross-couplings). Yields improve with inert atmospheres and slow reagent addition to minimize side reactions .
Basic: Which spectroscopic techniques are prioritized for characterizing this compound, and what structural insights do they provide?
Methodological Answer:
- ¹H/¹³C NMR :
- The cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm).
- Pyridine protons show deshielded signals (δ 7.5–8.5 ppm), with coupling patterns confirming substitution at the 2-position.
- IR Spectroscopy :
- A broad O–H stretch (~3200–3600 cm⁻¹) confirms the hydroxyl group.
- C–Br vibration (~600 cm⁻¹) validates bromine presence.
- Mass Spectrometry (HRMS) :
- Molecular ion peaks (e.g., [M+H]⁺ at m/z 228.0) confirm the molecular formula (C₈H₇BrNO). Use high-resolution modes to distinguish isotopic patterns for bromine .
Advanced: How can researchers resolve contradictions in the bromine substituent’s reactivity during cross-coupling reactions?
Methodological Answer:
Discrepancies in Suzuki or Buchwald–Hartwig coupling efficiency often stem from:
- Steric Hindrance : The cyclopropane ring’s rigidity may limit access to the bromine. Mitigate this using bulky ligands (e.g., XPhos) or elevated temperatures.
- Competing Side Reactions : Hydroxyl group participation (e.g., oxidation) can divert pathways. Protect the –OH group with TBSCl before coupling.
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and bases (Cs₂CO₃ vs. K₃PO₄) to balance activity and selectivity. Validate results via LC-MS and control experiments .
Advanced: What computational strategies predict the cyclopropane ring’s stability under varying pH or solvent conditions?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate ring strain energy (typical ~27 kcal/mol for cyclopropanes) and assess protonation effects on the hydroxyl group.
- Simulate solvation effects (e.g., water vs. DMSO) using implicit solvent models (IEFPCM).
- Molecular Dynamics (MD) :
- Model hydrogen-bonding interactions between the –OH group and solvents to predict aggregation or degradation.
- Transition State Analysis :
- Identify pH-dependent ring-opening pathways (e.g., acid-catalyzed hydrolysis). Pair computational results with experimental kinetic studies .
Intermediate: What purification strategies maximize yield and purity after synthesis?
Methodological Answer:
- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane (3:7 to 1:1). Monitor fractions by TLC (Rf ~0.4 in 1:1 EA/Hex).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by testing solubility at elevated vs. ambient temperatures.
- HPLC : Employ reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) for final polishing if impurities persist. Validate purity via NMR integration and HPLC-MS (>95%) .
Advanced: How does the hydroxyl group influence biological activity, and what assays validate its role?
Methodological Answer:
- Hydrogen-Bonding Studies :
- Use isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins (e.g., kinases).
- Structure-Activity Relationship (SAR) :
- Synthesize analogs (e.g., –OH replaced with –OCH₃ or –F) and compare IC₅₀ values in enzyme inhibition assays.
- Molecular Docking :
- Map the –OH group’s interactions with active-site residues (e.g., ATP-binding pockets) using AutoDock Vina. Correlate docking scores with experimental bioactivity data .
Advanced: What are the thermal degradation pathways of this compound, and how are they characterized?
Methodological Answer:
- Thermogravimetric Analysis (TGA) :
- Heat samples at 10°C/min under N₂. A sharp weight loss at ~200°C suggests cyclopropane ring-opening.
- GC-MS Degradation Profiling :
- Identify volatile byproducts (e.g., bromopyridine fragments) post-degradation.
- Kinetic Studies :
- Fit Arrhenius plots to activation energy (Eₐ) for degradation. Compare with DFT-predicted transition states .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (bromine vapors).
- Waste Disposal : Quench reaction mixtures with NaHCO₃ before disposing in halogenated waste containers. Document handling per OSHA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
